molecular formula C20H19N3O2 B2997647 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941912-87-4

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2997647
CAS RN: 941912-87-4
M. Wt: 333.391
InChI Key: BMKMHFKHSBUHAC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry

The structural feature of 1,3,4-oxadiazole rings, including those similar to 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, is known for effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This unique interaction ability allows 1,3,4-oxadiazole derivatives to exhibit a broad range of bioactivities. A review by Verma et al. (2019) highlights the current developments of 1,3,4-oxadiazole-based compounds across various medicinal chemistry applications, including anticancer, antifungal, antibacterial, and many more therapeutic areas, demonstrating their significant value in drug development (Verma et al., 2019).

Optoelectronic Applications

The integration of oxadiazole rings into π-extended conjugated systems has been of great interest for the creation of novel optoelectronic materials. Lipunova et al. (2018) report that derivatives, including quinazoline and pyrimidine rings, show potential in applications related to photo- and electroluminescence, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This review underscores the value of oxadiazole derivatives in advancing optoelectronic materials technology (Lipunova et al., 2018).

Metal-Ion Sensing

Sharma et al. (2022) discuss the synthetic strategies and applications of 1,3,4-oxadiazole derivatives as potential chemosensors for metal ions. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules a prominent choice for developing metal-ion sensors. The review provides an overview of selective metal-ion sensing mechanisms, including photo-induced electron transfer and complex formation, highlighting the versatility of 1,3,4-oxadiazole derivatives in sensor technology (Sharma et al., 2022).

Biological Activity and Drug Development

The oxadiazole nucleus, specifically 1,3,4-oxadiazole, is a critical component in the development of new drugs due to its extensive spectrum of pharmacological activities. Bala et al. (2010) provide a comprehensive review on the heterocyclic 1,3,4-oxadiazole compounds, demonstrating their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. This review showcases the potential of 1,3,4-oxadiazole derivatives as lead nuclei for future drug development, underlining their significance in medicinal chemistry (Bala et al., 2010).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-8-14(2)10-17(9-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-6-4-3-5-7-15/h3-10,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMHFKHSBUHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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